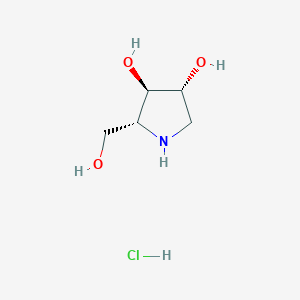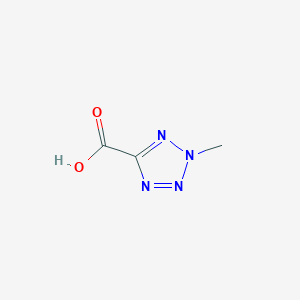
1-Iodo-2-nitronaphthalene
Übersicht
Beschreibung
1-Iodo-2-nitronaphthalene is a chemical compound with the molecular formula C10H6INO2 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon .
Synthesis Analysis
The synthesis of 1-Nitronaphthalene, a related compound, involves the nitration of naphthalene, which is a typical aromatic electrophilic substitution reaction . A simple and effective method of nitration of naphthalene using a classical nitrating mixture in 1,4-dioxane has been reported .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon, substituted with an iodine atom and a nitro group .Chemical Reactions Analysis
The nitration of naphthalene is a common type of electrophilic substitution . In the presence of 1-Nitronaphthalene and NO2 under irradiation, excited 1-Nitronaphthalene would react with NO2 to yield two dinitronaphthalene isomers .Wissenschaftliche Forschungsanwendungen
Photochemistry in Atmospheric Waters : Brigante et al. (2010) explored the photochemistry of 1-nitronaphthalene, focusing on photosensitized reactions in aqueous solutions in the presence of oxygen and halides. Their research provides insights into the formation of dihalogen radical anions and the potential of 1-nitronaphthalene as a source of various radical species in atmospheric waters (Brigante, Charbouillot, Vione, & Mailhot, 2010).
Battery Depolarizer : Thirunakaran et al. (1996) investigated 1-nitronaphthalene as a cathode material in magnesium reserve batteries. The study focused on optimizing the conductivity of the non-conducting organic compound and its performance as a cathode active material (Thirunakaran, Vasudevan, Sivashanmugam, Kumar, & Muniyandi, 1996).
Modeling Atmospheric Chemistry : Feilberg et al. (1999) implemented a nitronaphthalene kinetics mechanism in the Carbon Bond-4 photochemical smog model. This helped simulate the formation, decay, and partitioning of nitronaphthalenes in the atmosphere, offering insights into atmospheric chemistry (Feilberg, Kamens, Strommen, & Nielsen, 1999).
Electronic Spectra and Energy Transfer : Mikula et al. (1972) determined the electronic states of 1-nitronaphthalene using laser photolysis and other techniques, contributing to the understanding of intramolecular energy transfer in this compound (Mikula, Anderson, Harris, & Stuebing, 1972).
Toxicity Studies : Sauer et al. (1997) conducted an ultrastructural evaluation of acute 1-nitronaphthalene-induced hepatic and pulmonary toxicity in rats. This study provides critical data on the toxicological impact of 1-nitronaphthalene (Sauer, Eversole, Lehmann, Johnson, & Beuving, 1997).
Photochemistry and Partitioning in the Atmosphere : Another study by Feilberg et al. (1999) used an outdoor smog chamber to investigate the photochemistry and partitioning of nitronaphthalenes, including 1-nitronaphthalene, in the atmosphere (Feilberg, Kamens, Strommen, & Nielsen, 1999).
Wirkmechanismus
Safety and Hazards
1-Nitronaphthalene, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity, particularly the respiratory system .
Eigenschaften
IUPAC Name |
1-iodo-2-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKBAYRYIIXJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304875 | |
| Record name | 1-iodo-2-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102154-23-4 | |
| Record name | 1-Iodo-2-nitronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102154-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-iodo-2-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















